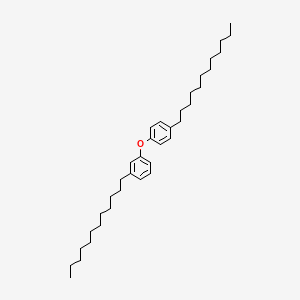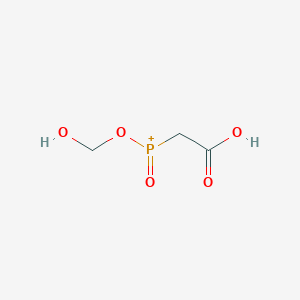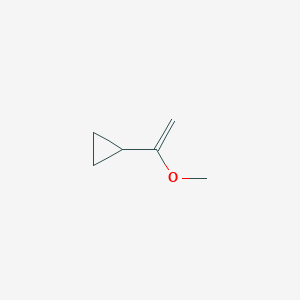
Cyclopropane, (1-methoxyethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, (1-methoxyethenyl)-, also known by its chemical formula C6H10O, is a compound that features a cyclopropane ring substituted with a methoxyethenyl group. This compound is notable for its unique structure, which includes a highly strained three-membered ring, making it an interesting subject of study in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For Cyclopropane, (1-methoxyethenyl)-, the synthesis can be achieved by the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane . This process involves specific reaction conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems to enhance regio-, diastereo-, and enantio-selectivity. These methods are designed to optimize yield and purity, making the process more efficient for large-scale production .
化学反応の分析
Types of Reactions: Cyclopropane, (1-methoxyethenyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) are common.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols .
科学的研究の応用
Cyclopropane, (1-methoxyethenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and materials
作用機序
The mechanism of action for Cyclopropane, (1-methoxyethenyl)-, involves its interaction with molecular targets through its strained ring structure. This strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an NMDA receptor antagonist and also inhibits AMPA receptors and nicotinic acetylcholine receptors .
類似化合物との比較
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less strain.
Uniqueness: Cyclopropane, (1-methoxyethenyl)-, is unique due to its methoxyethenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
特性
CAS番号 |
66031-87-6 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC名 |
1-methoxyethenylcyclopropane |
InChI |
InChI=1S/C6H10O/c1-5(7-2)6-3-4-6/h6H,1,3-4H2,2H3 |
InChIキー |
HKDZODYCPJKOMM-UHFFFAOYSA-N |
正規SMILES |
COC(=C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



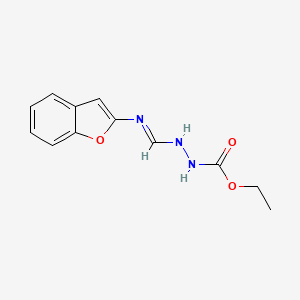

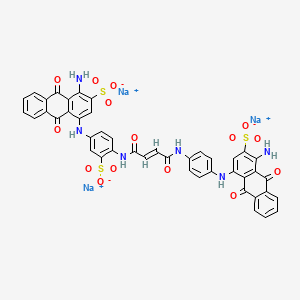
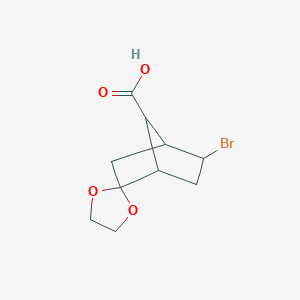
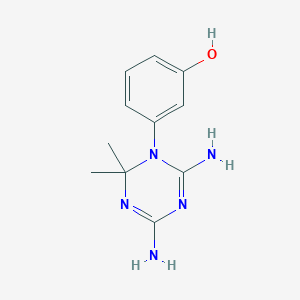
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
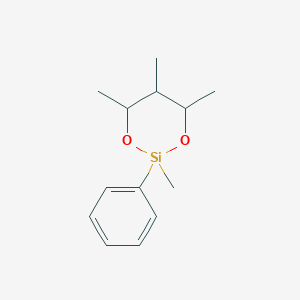
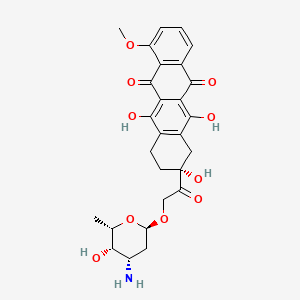
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
